4-Phenylquinazolin-2-amine

Descripción general

Descripción

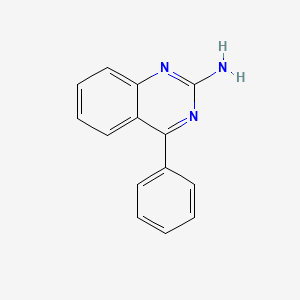

4-Phenylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of a quinazoline core with a phenyl group attached at the 4-position and an amine group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylquinazolin-2-amine typically involves the reaction of 2-aminobenzophenone with thiourea in the presence of dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, 4-phenylquinazolin-2(1H)-imine, which is subsequently reduced to 4-phenyl-1,2-dihydroquinazolin-2-amine. The final product is obtained by the elimination of ammonia .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out at elevated temperatures (around 160°C) and may take several hours to complete. The product is purified using techniques such as column chromatography or thin-layer chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert quinazolinone derivatives back to the amine form.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and chlorine (Cl₂) under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Phenylquinazolin-2-amine involves its interaction with molecular targets such as CYP1B1. The compound inhibits the activity of CYP1B1 by binding to its active site, thereby preventing the metabolic inactivation of chemotherapeutic agents. This inhibition can enhance the efficacy of chemotherapeutics and reduce drug resistance in cancer cells .

Comparación Con Compuestos Similares

4-Phenylquinazolin-2-amine can be compared with other quinazoline derivatives such as:

2-Phenylquinazolin-4-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.

N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits anti-HIV and antibacterial activities.

2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.

The uniqueness of this compound lies in its selective inhibition of CYP1B1, making it a promising candidate for overcoming drug resistance in cancer therapy .

Actividad Biológica

4-Phenylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and pharmacology. Its structural characteristics include a quinazoline core with a phenyl group at the 4-position and an amine group at the 2-position, contributing to its biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of cytochrome P450 1B1 (CYP1B1) . This enzyme is crucial in the metabolic inactivation of various chemotherapeutic agents. By inhibiting CYP1B1, this compound can enhance the efficacy of these drugs and potentially overcome drug resistance in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- HeLa cervical cancer cells

- A549 lung cancer cells

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Compounds derived from this structure have shown comparable activity to standard anti-inflammatory drugs like Indomethacin, particularly through selective inhibition of the COX-II enzyme . This selectivity is crucial for minimizing side effects commonly associated with non-selective COX inhibitors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- CYP1B1 Inhibition : A study demonstrated that this compound effectively inhibits CYP1B1, leading to increased levels of chemotherapeutics in cancer cells, thus enhancing their therapeutic effects.

- Cytotoxicity Assays : In vitro assays on various human cancer cell lines revealed that compounds related to this compound exhibited IC50 values indicating potent cytotoxicity, with some compounds showing selectivity towards specific cancer types .

- Analgesic and Anti-inflammatory Activity : Recent research has shown that derivatives of this compound possess significant analgesic and anti-inflammatory activities, with a focus on their mechanism involving COX-II inhibition .

Data Summary

Propiedades

IUPAC Name |

4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPOSODBCCBORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296023 | |

| Record name | 4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-50-6 | |

| Record name | 4-Phenyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14005-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014005506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.